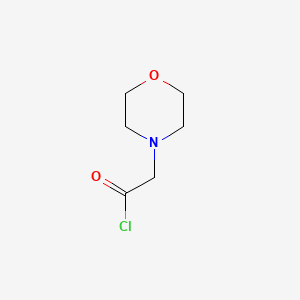

4-Morpholineacetyl chloride

Description

BenchChem offers high-quality 4-Morpholineacetyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Morpholineacetyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-ylacetyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO2/c7-6(9)5-8-1-3-10-4-2-8/h1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMEUGEIBSOWNDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 4-Morpholineacetyl Chloride

Chemical Properties, Synthesis, and Pharmaceutical Applications

Executive Summary

4-Morpholineacetyl chloride (specifically as its hydrochloride salt, 4-Morpholin-4-ylacetyl chloride hydrochloride ) is a critical acylating agent used in medicinal chemistry to introduce the morpholine moiety into drug scaffolds. This moiety is highly valued for its ability to enhance the aqueous solubility and metabolic stability of lipophilic drug candidates.

CRITICAL DISAMBIGUATION WARNING: Researchers frequently confuse this compound with its structural isomer, 4-(Chloroacetyl)morpholine (CAS 1440-61-5).

-

Target Compound (Acyl Chloride): Morpholine-CH2-COCl (Reactive acylating agent).

-

Isomer (Chloroacetamide): Morpholine-CO-CH2Cl (Alkylating agent).

-

Impact: Using the wrong isomer will result in complete reaction failure (alkylation vs. acylation). This guide focuses exclusively on the acyl chloride.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Due to the nucleophilic nature of the morpholine nitrogen, the free base of this acid chloride is unstable (prone to self-polymerization). It is almost exclusively manufactured, stored, and used as the hydrochloride salt .

Table 1: Chemical Specifications

| Property | Data |

| Chemical Name | 4-Morpholineacetyl chloride hydrochloride |

| IUPAC Name | 2-Morpholin-4-ylacetyl chloride hydrochloride |

| CAS Number | 167982-24-3 (HCl salt); Note: Free base is transient |

| Molecular Formula | C₆H₁₀ClNO₂[1] · HCl |

| Molecular Weight | 200.06 g/mol (Salt); 163.60 g/mol (Free Base) |

| Appearance | White to off-white hygroscopic crystalline solid |

| Solubility | Soluble in DCM, DMF, DMSO; Reacts violently with water/alcohols |

| Storage | -20°C, under Argon/Nitrogen (Strictly Anhydrous) |

Synthesis & Manufacturing Workflow

The synthesis of 4-Morpholineacetyl chloride requires a stepwise approach to ensure the amine is protonated before the acid chloride is formed, preventing self-condensation.

Synthesis Pathway[11]

-

Alkylation: Morpholine reacts with ethyl bromoacetate (or chloroacetate) to form ethyl 4-morpholineacetate.

-

Hydrolysis: Acidic hydrolysis converts the ester to 4-Morpholineacetic acid hydrochloride (CAS 3235-69-6).

-

Chlorination: The acid salt is treated with thionyl chloride (

) or oxalyl chloride to generate the acyl chloride.

Figure 1: Synthetic route from morpholine to 4-morpholineacetyl chloride hydrochloride.

Reactivity & Mechanistic Insights

Nucleophilic Acyl Substitution

The primary utility of this compound is to react with nucleophiles (amines, alcohols) to form amides and esters. The reaction proceeds via a tetrahedral intermediate .

Mechanism Description:

-

Activation: The carbonyl carbon is highly electrophilic due to the electron-withdrawing chlorine.

-

Attack: A nucleophile (e.g., a primary amine

) attacks the carbonyl carbon. -

Elimination: The tetrahedral intermediate collapses, expelling the chloride ion (

) as a leaving group. -

Scavenging: An external base (e.g., Triethylamine, DIPEA) is required to neutralize the HCl generated and the HCl bound to the morpholine ring, liberating the free base product.

Figure 2: Mechanism of amide coupling using 4-morpholineacetyl chloride.

Stability Challenges (Self-Reactivity)

-

The Problem: If the salt is neutralized before the reaction with the target nucleophile, the free morpholine amine of one molecule can attack the acyl chloride of another.

-

The Result: Formation of diketopiperazine dimers or oligomers.

-

The Solution: Always add the base slowly and in the presence of the target nucleophile, or keep the system acidic until the coupling is imminent.

Experimental Protocol: Amide Coupling

Objective: Synthesis of a morpholine-acetylated drug intermediate.

Materials:

-

4-Morpholineacetyl chloride HCl (1.2 equiv)

-

Target Amine (1.0 equiv)

-

Dichloromethane (DCM) or DMF (Anhydrous)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)

Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon.

-

Dissolution: Dissolve the Target Amine in anhydrous DCM.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition 1 (Base): Add DIPEA (2.0 equiv) to the amine solution.

-

Addition 2 (Acyl Chloride): Add 4-Morpholineacetyl chloride HCl portion-wise as a solid (or suspended in DCM) over 10 minutes. Note: The extra equivalents of base are needed to neutralize the HCl salt of the reagent.

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC/LC-MS.

-

Workup: Quench with saturated

. Extract with DCM. The product will be in the organic layer.[2]

Pharmaceutical Applications

The morpholineacetyl moiety is a "privileged structure" in drug discovery, often used to optimize ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Solubility Enhancement

The morpholine nitrogen has a pKa of approx. 8.3. At physiological pH, a significant portion is protonated, drastically increasing water solubility compared to a phenyl or alkyl analog.

Therapeutic Classes

-

Kinase Inhibitors: Used to solubilize hinge-binding motifs.

-

Proteasome Inhibitors: 4-Morpholineacetic acid is a key intermediate in the synthesis of Carfilzomib (Kyprolis), used for multiple myeloma.[3] The acyl chloride is the activated form used to attach the "cap" to the peptide backbone.

-

Local Anesthetics: Morpholine derivatives often show reduced CNS toxicity compared to their piperidine counterparts.

Safety & Handling (SDS Summary)

| Hazard Class | Statement | Precaution |

| Skin Corrosion | Category 1B (Causes severe burns) | Wear nitrile gloves, lab coat, and face shield. |

| Eye Damage | Category 1 (Irreversible damage) | Use chemical splash goggles. Safety shower must be accessible. |

| Respiratory | Corrosive to respiratory tract | Handle only in a fume hood. Generates HCl gas upon hydrolysis. |

| Reactivity | Water Reactive | Store in a desiccator. Do not use glass stoppers (HCl pressure buildup). |

References

-

Synthesis of 4-Morpholineacetic acid (Precursor)

- Source: ChemicalBook & PubChem D

-

Link:

-

Carfilzomib Synthesis (Application)

- Context: Use of morpholineacetyl moiety in API synthesis.

-

Link:

-

General Acyl Chloride Reactivity

- Source: ChemGuide - Acyl Chlorides and Amines.

-

Link:

-

Safety Data (SDS)

- Source: Fisher Scientific / TCI Chemicals.

-

Link:(Note: General reference for class; specific salt SDS available from supplier upon purchase).

-

Isomer Disambiguation (Chloroacetamide)

- Source: 4-(Chloroacetyl)morpholine Properties.

-

Link:

Sources

4-Morpholineacetyl chloride reactivity with nucleophiles

[1]

Part 1: Molecular Architecture & Reactivity

4-Morpholineacetyl chloride represents a class of "Amino Acid Chlorides."[1] Its reactivity is defined by two competing centers: the highly electrophilic acyl chloride and the nucleophilic tertiary amine within the morpholine ring.[1]

The "Zwitterionic" Paradox

In its free base form, the morpholine nitrogen (pKa

-

Solution: The reagent must be maintained as the Hydrochloride Salt . Protonation of the morpholine nitrogen (

) deactivates its nucleophilicity, preventing self-reaction while preserving the electrophilicity of the acyl chloride (

Electronic Effects

-

Inductive Effect: The cationic ammonium group (

) exerts a strong electron-withdrawing inductive effect (-I) through the methylene bridge.[1] This destabilizes the carbonyl carbon, making it more electrophilic than typical aliphatic acid chlorides.[1] -

Solubility: The salt form is highly polar, often requiring polar aprotic solvents (DMF, DMAc, Acetonitrile) or chlorinated solvents (DCM, Chloroform) for reaction.[1]

Part 2: Mechanistic Pathways & Protocols[1]

Core Workflow: In Situ Generation & Coupling

Due to stability concerns, the "Gold Standard" protocol involves generating the acid chloride from 4-Morpholineacetic acid hydrochloride immediately prior to use.[1]

Diagram 1: Activation & Coupling Pathway

Caption: Pathway for in situ generation of 4-Morpholineacetyl chloride and subsequent nucleophilic attack.[1]

Detailed Protocol: Synthesis of Morpholine-Acetamides

Objective: Coupling 4-Morpholineacetyl chloride (generated in situ) with a primary amine (

Reagents:

-

4-Morpholineacetic acid hydrochloride (1.0 eq)[1]

-

Thionyl Chloride (

) (5.0 eq) or Oxalyl Chloride (1.2 eq + cat.[1] DMF) -

Target Amine (1.0 eq)[1]

-

Base: Diisopropylethylamine (DIEA) or Triethylamine (TEA) (3.5 eq)[1]

-

Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

-

Activation (Acid Chloride Formation):

-

Suspend 4-Morpholineacetic acid HCl in anhydrous DCM under

atmosphere. -

Add Oxalyl Chloride dropwise at 0°C, followed by a catalytic drop of DMF.[1]

-

Stir at room temperature for 2 hours. Evolution of gas (

) indicates conversion.[1] -

Critical Step: Evaporate solvent and excess oxalyl chloride under reduced pressure to obtain the solid 4-Morpholineacetyl chloride HCl salt .[1] (Do not store; use immediately).

-

-

Coupling (Nucleophilic Attack):

-

Workup:

Part 3: Troubleshooting & Optimization

Common Failure Modes

| Issue | Symptom | Root Cause | Corrective Action |

| Low Yield | Recovery of starting amine | Hydrolysis of Acid Chloride | Ensure strict anhydrous conditions.[1] Use fresh |

| Polymerization | Insoluble gummy precipitate | Free-basing the Acid Chloride | Never add base to the acid chloride before the nucleophile.[1] Keep the acid chloride acidic until the moment of coupling.[1] |

| Impurity Formation | Dimer (Morpholine-Acetyl-Morpholine) | Incomplete activation | Ensure full conversion to acid chloride before adding amine.[1] |

Decision Logic for Base Selection

-

Standard Conditions: Use DIEA (Hünig's Base) .[1] It is non-nucleophilic and sterically hindered, preventing it from attacking the acid chloride.[1]

-

Sensitive Substrates: If the nucleophile is acid-sensitive, use Schotten-Baumann conditions (Biphasic DCM/aq.[1]

), though yield may be lower due to competitive hydrolysis.[1]

Diagram 2: Handling Logic Flow

Caption: Decision tree for solvent and base selection based on reagent source and substrate sensitivity.

Part 4: Safety & References

Safety Considerations

-

Corrosivity: 4-Morpholineacetyl chloride hydrolyzes to release HCl gas and 4-morpholineacetic acid.[1] It is a lachrymator and causes severe skin burns.[1]

-

Vesicant Nature: Like all nitrogen mustard precursors (though less potent), chloroethyl-morpholine derivatives can be toxic.[1] Handle in a fume hood with double gloving.[1]

References

-

Synthesis of Morpholine Derivatives: Palchykov, V. A. (2013).[1] Morpholines: Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.[1] (Comprehensive review of morpholine building blocks).

-

Acid Chloride Activation Protocols: Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1] (Standard protocols for acid chloride generation).

-

Schotten-Baumann Conditions: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry. Wiley-Interscience.[1] (Mechanistic grounding for biphasic acylation).

Data Tables

Table 1: Physico-Chemical Properties (Hydrochloride Salt)

| Property | Value | Note |

|---|

| Molecular Formula |

4-Morpholineacetyl chloride safety data sheet (SDS) information

Technical Whitepaper: Handling, Reactivity, and Safety Protocols for 4-Morpholineacetyl Chloride Hydrochloride

Executive Summary

This technical guide provides an in-depth operational framework for the safe handling, storage, and synthetic application of 4-Morpholineacetyl chloride hydrochloride (CAS: 167982-24-3). Unlike its stable amide counterpart (4-(Chloroacetyl)morpholine), this compound is a highly reactive acid chloride maintained as a hydrochloride salt to prevent self-polymerization. This guide is designed for medicinal chemists and process engineers requiring precise control over acylation reactions involving the morpholine moiety.

Part 1: Chemical Identity & Molecular Architecture

Critical Disambiguation: Researchers often confuse this compound with phonetically similar reagents. Verification of the CAS number and structure prior to use is mandatory to prevent catastrophic synthetic failure.

| Compound Name | 4-Morpholineacetyl chloride HCl | 4-(Chloroacetyl)morpholine | 4-Morpholinecarbonyl chloride |

| CAS Number | 167982-24-3 | 1440-61-5 | 15159-40-7 |

| Functionality | Acid Chloride (Electrophile) | Alkyl Chloride (Electrophile) | Carbamoyl Chloride |

| Reactivity | High (Acylating Agent) | Moderate (Alkylating Agent) | Moderate (Acylating Agent) |

| Structure | Morpholine-CH₂-COCl · HCl | Cl-CH₂-CO-Morpholine | Morpholine-COCl |

| Primary Risk | Self-Polymerization (if free base) | Skin Sensitization | Moisture Sensitivity |

Physical & Chemical Properties (CAS 167982-24-3) [1][2][3]

-

Molecular Formula: C₆H₁₁Cl₂NO₂ (C₆H₁₀ClNO₂[4] · HCl)

-

Physical State: White to off-white hygroscopic crystalline solid.

-

Solubility: Soluble in anhydrous aprotic solvents (DCM, Acetonitrile). Reacts violently with water and alcohols.[6]

-

Stability: Stable only as the hydrochloride salt under inert atmosphere. The free base rapidly polymerizes via intermolecular nucleophilic attack (Morpholine N attacks COCl).

Part 2: Comprehensive Hazard Profiling

GHS Classification:

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

-

Corrosive to Metals: Category 1.

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).

Mechanism of Injury: Upon contact with moisture (mucous membranes, skin, eyes), the compound undergoes rapid hydrolysis. This releases two distinct corrosive species:

-

Hydrogen Chloride (HCl) gas: Causes immediate chemical burns and pulmonary edema if inhaled.

-

4-Morpholineacetic acid: An organic acid that exacerbates tissue damage.

The "Fuming" Danger: If the container emits white fumes upon opening, the integrity of the seal has been compromised. The fumes are aerosolized hydrochloric acid formed by the reaction of the acid chloride with atmospheric humidity.

Part 3: Strategic Handling & Storage (The Self-Validating System)

To ensure experimental success and safety, the handling protocol must be treated as a closed-loop system where every step validates the absence of moisture.

Protocol: Anhydrous Handling Workflow

Figure 1: Decision logic for handling moisture-sensitive acid chloride salts.

Key Operational Rules:

-

Temperature Equilibration: Never open a cold bottle in a humid lab. Allow it to reach room temperature in a desiccator to prevent condensation on the solid.

-

Solvent Selection: Use only anhydrous solvents (DCM, THF, Acetonitrile). Avoid protic solvents (MeOH, EtOH) or nucleophilic solvents (DMF, DMSO) which may degrade the reagent or complicate workup.

-

Base Scavenger: Since the reagent is an HCl salt and generates HCl during acylation, you must use at least 2.2 equivalents of a non-nucleophilic base (e.g., DIPEA, TEA) to neutralize the salt and the byproduct.

Part 4: Reaction Engineering & Quenching

Synthetic Application: Amide Coupling

This reagent is primarily used to introduce the morpholine-acetyl motif, a common solubilizing group in drug discovery (e.g., enhancing bioavailability of lipophilic scaffolds).

Reaction Scheme: R-NH₂ + [Morph-CH₂-COCl · HCl] + 2.2 Base → R-NH-CO-CH₂-Morph + 2 Base·HCl

Figure 2: Mechanistic pathway highlighting the activation and risk of self-polymerization.

Safe Quenching Protocol

Never add water directly to the bulk solid. The heat of hydrolysis can cause the container to rupture or spray acidic material.

-

Dilution: Suspend the residual solid or reaction mixture in a large volume of inert solvent (DCM or Toluene).

-

Cooling: Place the vessel in an ice bath (0°C).

-

Neutralization: Slowly add a 10% aqueous solution of Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH).

-

Note: Expect gas evolution (CO₂) if using bicarbonate.

-

-

Verification: Check pH to ensure neutrality (pH 7-8) before disposal.

Part 5: Emergency Response

| Scenario | Immediate Action |

| Skin Contact | Brush off loose particles first (do not wet immediately if solid). Then flush with water for 15+ minutes. |

| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses if present. Seek immediate medical attention. |

| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. Monitor for delayed pulmonary edema. |

| Spill (Solid) | Cover with dry sand or non-combustible material. Do not use water. Scoop into a dry container for disposal. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77210, Morpholine, 4-(2-chloroethyl)-, hydrochloride. (Note: Used for structural analogy of morpholine salts). Retrieved from [Link]

Sources

- 1. chemat.com.pl [chemat.com.pl]

- 2. chloride,hydrochloride | CAS#:15364-23-5 | Chemsrc [chemsrc.com]

- 3. 2-Morpholinoacetaldehyde hydrochloride hydrate|BLD Pharm [bldpharm.com]

- 4. CAS:167982-24-3, 2-Morpholinoacetyl chloride hydrochloride-毕得医药 [bidepharm.com]

- 5. 167982-24-3|2-Morpholinoacetyl chloride hydrochloride|BLD Pharm [bldpharm.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 4-Morpholineacetyl Chloride as an Acylating Agent in Organic Synthesis

Foreword: Navigating the Frontier of Acylating Agents

In the landscape of modern organic synthesis, particularly within the realm of drug discovery and development, the demand for novel and versatile building blocks is insatiable. The morpholine moiety is a privileged scaffold, appearing in numerous approved pharmaceuticals due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The introduction of a reactive handle to this scaffold, such as an acyl chloride, presents a powerful tool for medicinal chemists.

This technical guide provides a comprehensive overview of 4-morpholineacetyl chloride, a promising yet under-documented acylating agent. While direct literature on this specific reagent is sparse, this guide consolidates established principles of acyl chloride chemistry and morpholine-containing compounds to provide a robust framework for its synthesis, handling, and application. We will delve into the mechanistic underpinnings of its reactivity, offer field-tested protocols adapted for its use, and explore its potential in the synthesis of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals who seek to expand their synthetic repertoire and leverage the unique attributes of the 4-morpholineacetyl group.

The Strategic Advantage of the 4-Morpholineacetyl Moiety

The morpholine ring is a common feature in a wide array of bioactive molecules. Its incorporation can significantly influence a compound's pharmacokinetic profile. The 4-morpholineacetyl group, therefore, offers a direct and efficient means of introducing this valuable functionality.

-

Enhanced Solubility: The polar nature of the morpholine ring can improve the aqueous solubility of a parent molecule, a critical factor in drug formulation and bioavailability.

-

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to a longer in vivo half-life of a drug candidate.

-

Receptor Interactions: The nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors, facilitating interactions with biological targets.

4-Morpholineacetyl chloride, as a bifunctional reagent, combines the desirable properties of the morpholine scaffold with the high reactivity of an acyl chloride, making it an attractive tool for the rapid generation of compound libraries and the synthesis of advanced intermediates.

Synthesis of 4-Morpholineacetyl Chloride: A Proposed Pathway

Step 1: Synthesis of 4-Morpholineacetic Acid

4-Morpholineacetic acid is a known compound and can be synthesized via the hydrolysis of its corresponding ethyl ester.[1]

Reaction Scheme:

Figure 1: Synthesis of 4-Morpholineacetic Acid.

Experimental Protocol: Hydrolysis of Ethyl 2-morpholinoacetate [1]

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 2-morpholinoacetate (1.0 eq).

-

Add a 3M aqueous solution of hydrochloric acid (approximately 5-6 mL per gram of ester).

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Concentrate the solution under reduced pressure to remove water and excess HCl.

-

The resulting solid can be further purified by recrystallization, typically from an alcohol/ether solvent system, to yield 4-morpholineacetic acid hydrochloride.

Step 2: Conversion to 4-Morpholineacetyl Chloride

The conversion of a carboxylic acid to its corresponding acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most common and effective reagents for this purpose.

Reaction Scheme:

Figure 2: Proposed Synthesis of 4-Morpholineacetyl Chloride.

Experimental Protocol: Chlorination of 4-Morpholineacetic Acid (Representative)

-

Using Thionyl Chloride:

-

In a fume hood, suspend 4-morpholineacetic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene.

-

Slowly add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After cooling, carefully remove the solvent and excess thionyl chloride under reduced pressure. The crude 4-morpholineacetyl chloride is often used directly in the next step without further purification.

-

-

Using Oxalyl Chloride:

-

In a fume hood, suspend 4-morpholineacetic acid (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Slowly add oxalyl chloride (1.2-1.5 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-3 hours until gas evolution (CO and CO₂) ceases.

-

The solvent can be removed under reduced pressure to yield the crude acyl chloride.

-

Reactivity and Mechanistic Considerations

4-Morpholineacetyl chloride is expected to exhibit the high reactivity characteristic of acyl chlorides. The carbonyl carbon is highly electrophilic due to the inductive effect of the adjacent chlorine and oxygen atoms. It will readily react with a variety of nucleophiles via a nucleophilic addition-elimination mechanism.

Figure 3: General Mechanism of Nucleophilic Acyl Substitution.

Acylation of Amines to Form Amides

The reaction of 4-morpholineacetyl chloride with primary or secondary amines is expected to be rapid and exothermic, yielding the corresponding N-substituted 2-(morpholino)acetamides. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct.

Experimental Protocol: Amide Formation (Representative)

-

Dissolve the amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in an anhydrous aprotic solvent (e.g., DCM, THF) under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 4-morpholineacetyl chloride (1.05 eq) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Acylation of Alcohols to Form Esters

The esterification of alcohols with 4-morpholineacetyl chloride is also anticipated to be an efficient process. The reaction is often catalyzed by a base such as pyridine, which can also act as a nucleophilic catalyst.

Experimental Protocol: Ester Formation (Representative)

-

Dissolve the alcohol (1.0 eq) in a solvent such as DCM or pyridine.

-

If not using pyridine as the solvent, add pyridine (1.1 eq) as a base and catalyst.

-

Cool the mixture to 0 °C.

-

Add 4-morpholineacetyl chloride (1.1 eq) dropwise.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work-up the reaction by washing with dilute aqueous HCl to remove pyridine, followed by saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer and concentrate to obtain the crude ester, which can be purified by chromatography.

Friedel-Crafts Acylation

4-Morpholineacetyl chloride can serve as an acylating agent in Friedel-Crafts reactions with electron-rich aromatic compounds to form aryl ketones. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is required to generate the highly electrophilic acylium ion.

Figure 4: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation (Representative)

-

In a fume hood, suspend anhydrous aluminum chloride (1.1-1.3 eq) in an anhydrous inert solvent (e.g., DCM, CS₂) under a nitrogen atmosphere.

-

Cool the suspension to 0 °C.

-

Slowly add 4-morpholineacetyl chloride (1.0 eq) to the suspension.

-

Add the aromatic substrate (1.0 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at room temperature for several hours to overnight.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with water and brine, dry, and concentrate.

-

Purify the resulting aryl ketone by column chromatography or recrystallization.

Characterization and Data

As specific spectroscopic data for 4-morpholineacetyl chloride is not available, the following are expected characteristic signals based on analogous structures.

Table 1: Expected Spectroscopic Data for 4-Morpholineacetyl Chloride and its Derivatives

| Technique | 4-Morpholineacetyl Chloride | N-Aryl-2-(morpholino)acetamide | Alkyl 2-(morpholino)acetate |

| ¹H NMR | δ ~3.7 (t, 4H, -CH₂-O-), ~2.6 (t, 4H, -CH₂-N-), ~4.0 (s, 2H, -CO-CH₂-N) | δ ~8.0-9.0 (br s, 1H, -NH-), ~7.0-7.8 (m, Ar-H), ~3.7 (t, 4H), ~2.5 (t, 4H), ~3.2 (s, 2H) | δ ~4.2 (q or t, R-O-CH₂-), ~3.7 (t, 4H), ~2.5 (t, 4H), ~3.2 (s, 2H) |

| ¹³C NMR | δ ~170 (-C=O), ~66 (-CH₂-O-), ~53 (-CH₂-N-), ~50 (-CO-CH₂-N) | δ ~168 (-C=O), ~130-140 (Ar-C), ~120-130 (Ar-CH), ~66, ~54, ~52 | δ ~170 (-C=O), ~66, ~60 (R-O-CH₂-), ~54, ~52 |

| IR (cm⁻¹) | ~1790-1810 (C=O, acyl chloride) | ~3300 (N-H), ~1650-1680 (C=O, amide I) | ~1735-1750 (C=O, ester) |

| MS (EI) | Fragmentation of morpholine ring (m/z 86, 56), loss of Cl | Molecular ion peak, fragmentation of amide and morpholine | Molecular ion peak, fragmentation of ester and morpholine |

Safety and Handling

4-Morpholineacetyl chloride, like other acyl chlorides, is expected to be a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Moisture Sensitivity: Reacts with water to produce HCl gas. Handle under an inert atmosphere (nitrogen or argon) and use anhydrous solvents and glassware.

-

Corrosivity: Causes severe skin burns and eye damage. Avoid contact with skin and eyes.

-

Inhalation: Harmful if inhaled. Avoid breathing vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as bases and alcohols.

Conclusion and Future Outlook

4-Morpholineacetyl chloride represents a valuable, albeit underutilized, tool in the synthetic chemist's arsenal. Its ability to readily introduce the pharmaceutically relevant morpholine scaffold makes it a reagent of high potential in drug discovery and medicinal chemistry. While this guide provides a foundational understanding and practical, representative protocols for its use, further research is warranted to fully characterize this compound and explore the breadth of its applications. As the demand for novel chemical entities continues to grow, we anticipate that reagents like 4-morpholineacetyl chloride will play an increasingly important role in the efficient synthesis of the next generation of therapeutics.

References

Sources

Methodological & Application

The Cornerstone of Modern Agrochemicals: Harnessing 4-Morpholineacetyl Chloride in Synthesis

Introduction: The Morpholine Moiety as a Privileged Scaffold in Agrochemical Design

The morpholine ring is a vital pharmacophore in the development of contemporary agrochemicals, lending advantageous physicochemical and biological properties to active ingredients.[1] Its incorporation into molecular design has been shown to enhance efficacy and modulate metabolic stability.[2] This guide delves into the utility of 4-morpholineacetyl chloride, a reactive intermediate, as a cornerstone for constructing novel fungicides, herbicides, and insecticides. We will explore its synthesis, reactivity, and provide detailed protocols for its application, with a focus on the creation of compounds that protect crops and ensure food security.[3]

Clarification of Nomenclature and Synthesis of the Key Reagent

While the term "4-Morpholineacetyl chloride" is used, it is more precisely identified in chemical literature as 2-(morpholin-4-yl)acetyl chloride or is synthesized from precursors like N-acetylmorpholine . A closely related and highly reactive intermediate, 4-(2-chloroacetyl)morpholine , is synthesized by the reaction of morpholine with chloroacetyl chloride.[4] This guide will focus on the applications of this versatile building block.

Protocol 1: Synthesis of 4-(2-Chloroacetyl)morpholine

This protocol outlines the synthesis of the key reactive intermediate, 4-(2-chloroacetyl)morpholine, which serves as a precursor for introducing the morpholineacetyl moiety.

Objective: To synthesize 4-(2-chloroacetyl)morpholine from morpholine and chloroacetyl chloride.

Materials:

-

Morpholine

-

Chloroacetyl chloride

-

Triethylamine (catalyst)

-

Diethyl ether (solvent)

-

Crushed ice

-

Ethanol

-

Water

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Ice bath

Procedure:

-

In a round-bottom flask, prepare a mixture of morpholine, diethyl ether (15 ml), and triethylamine (0.025 mol).[4]

-

Cool the mixture to 5-10°C using an ice bath.

-

Slowly add chloroacetyl chloride (0.025 mol) dropwise to the cooled mixture with continuous stirring.[4]

-

After the addition is complete, continue stirring the reaction mixture for 6 hours at the same temperature.

-

Allow the mixture to stand at room temperature for 24 hours.

-

Pour the reaction mixture into crushed ice to precipitate the solid product.

-

Filter the solid, dry it, and recrystallize from a mixture of ethanol and water to obtain pure 4-(2-chloroacetyl)morpholine.[4]

Expected Outcome: A crystalline solid of 4-(2-chloroacetyl)morpholine.

Core Reactivity: Nucleophilic Acyl Substitution

4-Morpholineacetyl chloride and its analogs are acyl chlorides, which are highly reactive towards nucleophiles. The overall reaction proceeds via a nucleophilic addition-elimination mechanism, where the chlorine atom is replaced by the incoming nucleophile.[5] This reactivity is the foundation for creating a diverse range of agrochemical candidates.

Diagram 1: General Mechanism of Nucleophilic Acyl Substitution

Caption: Simplified synthesis of Dimethomorph. [6]

Protocol 2: General Procedure for Amide Synthesis from 4-(2-Chloroacetyl)morpholine

This protocol provides a general method for the synthesis of novel amide derivatives, which are common structures in bioactive molecules, including some agrochemicals.

Objective: To synthesize a novel N-substituted-2-(morpholin-4-yl)acetamide.

Materials:

-

4-(2-Chloroacetyl)morpholine

-

A primary or secondary amine (as the nucleophile)

-

Anhydrous potassium carbonate (base)

-

Diethyl ether (solvent)

-

Round-bottom flask

-

Stirring apparatus

-

Reflux condenser

Procedure:

-

In a round-bottom flask, dissolve the primary or secondary amine in diethyl ether.

-

Add anhydrous potassium carbonate to the solution.

-

Add 4-(2-chloroacetyl)morpholine to the mixture.

-

Heat the reaction mixture to reflux and maintain for a specified time (monitoring by TLC is recommended).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the potassium carbonate.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Self-Validation: The structure of the synthesized compound should be confirmed using spectroscopic methods such as FT-IR and 1H-NMR. [4]

Herbicides and Insecticides: Expanding the Horizon

While the most prominent examples of agrochemicals derived from the morpholineacetyl moiety are fungicides, the versatility of this building block allows for its potential application in the synthesis of herbicides and insecticides. For instance, the phenoxyacetic acid class of herbicides, such as MCPA, are structurally amenable to modification with a morpholineacetamide group to potentially alter their selectivity and efficacy. [7]Similarly, in the realm of insecticides, the incorporation of the morpholineacetyl scaffold into existing pharmacophores could lead to the discovery of novel compounds with improved properties.

Data Summary: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Morpholine | C4H9NO | 87.12 | Colorless liquid |

| Chloroacetyl chloride | C2H2Cl2O | 112.94 | Colorless to yellow liquid |

| 4-(2-Chloroacetyl)morpholine | C6H10ClNO2 | 163.60 | Crystalline solid |

| N-Acetylmorpholine | C6H11NO2 | 129.16 | Colorless liquid |

Conclusion and Future Perspectives

4-Morpholineacetyl chloride and its related compounds are undeniably valuable and highly reactive intermediates in the synthesis of novel agrochemicals. Their ability to readily introduce the morpholineacetyl moiety allows for the creation of a diverse array of potential fungicides, herbicides, and insecticides. The established success of fungicides like dimethomorph and flumorph underscores the importance of this structural component in modern crop protection. Future research should continue to explore the incorporation of the morpholineacetyl group into new and existing agrochemical scaffolds to develop next-generation products with improved efficacy, selectivity, and environmental profiles.

References

-

Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

Syntheses of Medicinal Compounds. (2017). ResearchGate. Available at: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. Available at: [Link]

- Process for the production of acetyl chloride. Google Patents.

- Prepn of acetyl morphine. Google Patents.

-

ACETYLATION Acetyl chloride: Acetic acid:. University of Mustansiriyah. Available at: [Link]

-

Preparation of acetyl chloride. PrepChem.com. Available at: [Link]

- Method for synthesizing dimethomorph under catalysis of Lewis base. Google Patents.

-

4-Morpholineacetic acid | C6H11NO3 | CID 438968. PubChem. Available at: [Link]

- Method for preparing flumorph. Google Patents.

-

2-(Morpholin-4-yl)acetamide | C6H12N2O2 | CID 667910. PubChem. Available at: [Link]

-

Synthesis of azobenzenes: the coloured pieces of molecular materials. RSC Publishing. Available at: [Link]

-

Classification of herbicides. Compendium of Pesticide Common Names. Available at: [Link]

-

DIMETHOMORPH (225). Food and Agriculture Organization of the United Nations. Available at: [Link]

-

converting carboxylic acids into acyl (acid) chlorides. Chemguide. Available at: [Link]

- Fungicide composition. Google Patents.

-

Flumorph (Ref: SYP L190). AERU - University of Hertfordshire. Available at: [Link]

-

Herbicide active ingredients. New England Tree Fruit Management Guide. Available at: [Link]

-

Herbicide Mode of Action Table. CropLife Australia. Available at: [Link]

-

Flumorph Is a Novel Fungicide That Disrupts Microfilament Organization in Phytophthora melonis. APS Journals. Available at: [Link]

- Preparation method of dimethomorph original drug. Google Patents.

- Active compound combinations containing a thiazoylisoxazoline and a fungicide. Google Patents.

- Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride. Google Patents.

-

Dimethomorph (Ref: CME 151). AERU - University of Hertfordshire. Available at: [Link]

-

Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A Selective σ1 Receptor Ligand With Antinociceptive Effect. PubMed. Available at: [Link]

-

Flumorph Is a Novel Fungicide That Disrupts Microfilament Organization in Phytophthora melonis. PubMed. Available at: [Link]

-

Advancements in Carboxylic Acid-Derived Agrochemicals. Patsnap Eureka. Available at: [Link]

-

stabilized compositions containing strobilurin fungicides and polyhydric alcohols. Justia Patents. Available at: [Link]

-

MCPA. Wikipedia. Available at: [Link]

-

(PDF) DIMETHOMORPH. ResearchGate. Available at: [Link]

-

Glyphosate | C3H8NO5P | CID 3496. PubChem. Available at: [Link]

-

Fungicidal mixtures II comprising strobilurin-type fungicides. EPO. Available at: [Link]

- Pesticide composition containing acetamide. Google Patents.

-

FUNGICIDAL COMPOSITIONS. EPO. Available at: [Link]

-

Morpholine Derivatives in Agrochemical Discovery and Development. PubMed. Available at: [Link]

-

N-(4-{7-cyano-4-[(morpholin-4-yl)methyl]quinolin-2-yl}phenyl)acetamide | C23H22N4O2 | CID. PubChem. Available at: [https://pubchem.ncbi.nlm.nih.gov/compound/N-4-7-cyano-4-(morpholin-4-yl_methyl_quinolin-2-yl_phenyl_acetamide]([Link]

Sources

- 1. CN102796062B - Method for preparing flumorph - Google Patents [patents.google.com]

- 2. MORPHOLIN-4-YL-ACETIC ACID | 89531-58-8 [chemicalbook.com]

- 3. Morpholine Derivatives in Agrochemical Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 6. CN104130214A - Preparation method of dimethomorph original drug - Google Patents [patents.google.com]

- 7. MCPA - Wikipedia [en.wikipedia.org]

Application Notes & Protocols: Advanced Catalytic Strategies for Reactions of 4-Morpholineacetyl Chloride

Abstract

4-Morpholineacetyl chloride is a pivotal building block in contemporary drug discovery and development, serving as a key intermediate for introducing the morpholineacetyl moiety into a wide range of molecular scaffolds. This functional group is prevalent in numerous biologically active compounds, enhancing properties such as solubility, metabolic stability, and target affinity. The efficiency and selectivity of its reactions, primarily amidation and esterification, are paramount. This guide provides an in-depth exploration of advanced catalytic methods that optimize these transformations. We move beyond stoichiometric reagents to focus on organocatalytic, metal-based, and enzymatic systems that offer superior yields, milder reaction conditions, and improved sustainability profiles. Detailed mechanistic insights, comparative data, and step-by-step protocols are provided for researchers, chemists, and drug development professionals aiming to leverage these powerful synthetic tools.

Introduction: The Significance of the Morpholineacetyl Moiety

The morpholine ring is a privileged scaffold in medicinal chemistry.[1] Its unique combination of a secondary amine and an ether functional group within a stable six-membered ring imparts favorable physicochemical properties to drug candidates. When incorporated as a 4-morpholineacetyl group, it can act as a versatile linker or a terminal functional group, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile.

The traditional route to forming amide or ester linkages from 4-morpholineacetyl chloride involves its reaction with amines or alcohols, often requiring a stoichiometric amount of a base like triethylamine or pyridine to scavenge the HCl byproduct.[2][3] While effective, these methods can be sluggish with less reactive substrates and can lead to purification challenges. The adoption of catalytic approaches represents a significant leap forward, enabling more efficient and controlled syntheses.

Core Catalytic Methodologies

The acylation reactions of 4-morpholineacetyl chloride are dramatically enhanced by catalysts that operate through distinct mechanisms. The choice of catalyst depends on the substrate's reactivity, functional group tolerance, and desired process conditions.

Organocatalysis: The Power of Nucleophilic Catalysis

Organocatalysis utilizes small, metal-free organic molecules to accelerate reactions.[4][5] For acyl chloride reactions, the most prominent and effective strategy is nucleophilic catalysis, exemplified by 4-(Dimethylamino)pyridine (DMAP).

Mechanism of Action (DMAP): DMAP is significantly more nucleophilic than the target amine or alcohol. It rapidly attacks the electrophilic carbonyl carbon of 4-morpholineacetyl chloride to form a highly reactive N-acylpyridinium salt intermediate. This intermediate is far more electrophilic than the starting acyl chloride, making it susceptible to attack by even weak nucleophiles like hindered alcohols.[6][7] The catalyst is regenerated upon formation of the final product, completing the catalytic cycle. This mechanism bypasses the slower, direct reaction pathway.

Causality Behind Experimental Choice: The reason DMAP is exceptionally effective (often 10,000 times more so than pyridine) lies in the resonance stabilization of the N-acylpyridinium intermediate.[8] The dimethylamino group donates electron density into the pyridine ring, stabilizing the positive charge and making the formation of this key intermediate highly favorable.

Caption: Mechanism of DMAP-catalyzed acylation.

Advantages of DMAP Catalysis:

-

High Efficacy: Requires only catalytic amounts (0.1–10 mol%).

-

Broad Scope: Effective for a wide range of amines and alcohols, including sterically hindered ones.

-

Mild Conditions: Reactions typically proceed at room temperature.

A recyclable alternative, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), has also been shown to be an effective catalyst for the acylation of inert alcohols under base-free conditions.[9]

Lewis Acid Metal Catalysis

Lewis acids, particularly those based on metals like Titanium (IV), can be potent catalysts for acylation reactions.

Mechanism of Action (e.g., TiCl₄): Titanium tetrachloride (TiCl₄) functions by coordinating to the carbonyl oxygen of the acyl chloride. This coordination withdraws electron density from the carbonyl carbon, significantly increasing its electrophilicity and activating it towards nucleophilic attack. This approach is particularly useful for activating the carboxylic acid directly for amidation or esterification, but it is also applicable to acyl chloride reactions.[10][11]

Causality Behind Experimental Choice: Lewis acid catalysis is chosen when substrates are particularly unreactive or when side reactions under basic conditions (like those used with DMAP) are a concern. The strongly electrophilic intermediate generated can overcome high activation barriers.

Advantages of Lewis Acid Catalysis:

-

Strong Activation: Can facilitate reactions with poorly nucleophilic substrates.

-

Orthogonal Reactivity: Provides an alternative to base-sensitive reaction conditions.

Enzymatic Catalysis: The Green Chemistry Approach

Biocatalysis employs enzymes to perform chemical transformations with high selectivity and under environmentally benign conditions.[12] Lipases, such as Candida antarctica lipase B (often immobilized as Novozym 435®), are particularly adept at catalyzing acyl transfer reactions.

Mechanism of Action (Lipase): The reaction occurs within the enzyme's active site, which contains a catalytic triad (e.g., Ser-His-Asp). The serine hydroxyl group acts as a nucleophile, attacking the acyl chloride to form a covalent acyl-enzyme intermediate. This intermediate then reacts with the incoming nucleophile (amine or alcohol) to yield the final product and regenerate the enzyme.

Causality Behind Experimental Choice: Enzymatic catalysis is ideal for synthesizing chiral molecules or when working with delicate, multifunctional substrates. The high chemo-, regio-, and stereoselectivity of enzymes prevents unwanted side reactions and often eliminates the need for protecting groups.[13]

Advantages of Enzymatic Catalysis:

-

Exceptional Selectivity: High degree of stereoselectivity for kinetic resolutions.

-

Green Conditions: Operates in aqueous or organic solvents at mild temperatures and neutral pH.

-

Sustainability: Enzymes are biodegradable, and immobilized variants can be easily recovered and reused.

Comparative Data of Catalytic Methods

The selection of a catalytic system is a trade-off between speed, cost, substrate scope, and operational simplicity.

| Catalytic System | Typical Catalyst | Loading (mol%) | Typical Conditions | Advantages | Limitations |

| Organocatalysis | DMAP | 0.5 - 10 | CH₂Cl₂, Et₃N, 0°C to RT | High efficiency, broad scope, mild conditions, cost-effective.[6][14] | Can be difficult to remove from product; basic conditions. |

| Lewis Acid Metal | TiCl₄ | 10 - 100 | Pyridine or CH₂Cl₂, 25-85°C | Strong activation for unreactive substrates.[10][11] | Often requires stoichiometric amounts, moisture-sensitive, harsh workup. |

| Enzymatic | Novozym 435® | By weight | Organic solvent (e.g., Toluene), 30-60°C | High selectivity, green, mild conditions, catalyst is reusable.[12] | Slower reaction times, limited solvent compatibility, higher initial cost. |

Detailed Experimental Protocols

The following protocols are designed as robust starting points for laboratory synthesis.

Protocol 1: DMAP-Catalyzed Amidation with a Primary Amine

This protocol details the synthesis of N-benzyl-2-morpholinoacetamide.

Materials:

-

4-Morpholineacetyl chloride

-

Benzylamine

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

1M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq) and anhydrous DCM (to make a 0.2 M solution).

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (1.2 eq) followed by a catalytic amount of DMAP (0.05 eq).

-

Slowly add a solution of 4-morpholineacetyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes.

-

Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-3 hours).

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer successively with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography on silica gel if necessary.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pure.hud.ac.uk [pure.hud.ac.uk]

- 3. Amide Synthesis [fishersci.dk]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - New advances in asymmetric organocatalysis II [beilstein-journals.org]

- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 7. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. vapourtec.com [vapourtec.com]

- 13. BJOC - Coupled chemo(enzymatic) reactions in continuous flow [beilstein-journals.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Microwave-assisted synthesis using 4-Morpholineacetyl chloride

Application Note: Microwave-Assisted Synthesis using 4-Morpholineacetyl Chloride

Executive Summary

This guide details the protocol for utilizing 4-Morpholineacetyl chloride hydrochloride (CAS: 3647-69-6) in microwave-assisted organic synthesis (MAOS).[1][2] The morpholine moiety is a privileged pharmacophore in medicinal chemistry, widely used to modulate solubility and pharmacokinetic profiles (e.g., in Linezolid, Gefitinib).[3][2]

Traditional reflux methods for introducing this group often suffer from long reaction times and hydrolytic degradation of the acid chloride reagent.[2] This microwave protocol offers a high-speed, high-yielding alternative , reducing reaction times from hours to minutes while minimizing moisture exposure.[3][1]

Chemical Context & Reagent Handling

The Reagent: 4-Morpholineacetyl chloride is typically supplied as the hydrochloride salt to prevent self-polymerization and hydrolysis.[1]

Critical Handling Note (The "Expertise" Pillar): Unlike liquid acid chlorides, this reagent is a solid salt.[2] It does not dissolve in non-polar solvents (DCM, Toluene) until "freed" by a base.[3][1][2]

-

Stoichiometry Alert: The reaction generates two equivalents of acid (one HCl from the salt lattice, one HCl from the condensation).[3][2]

-

Base Requirement: You must use

2.5 equivalents of a tertiary amine base (DIPEA or TEA) to ensure the reaction proceeds.[3][2] Failure to add sufficient base will leave the reagent as an insoluble, unreactive salt.[3][2]

Application 1: Rapid Amide Coupling (Library Generation)

This protocol is optimized for the parallel synthesis of a library of N-substituted-2-morpholinoacetamides, a common scaffold in kinase inhibitors and analgesics.[1]

Materials

-

Reagent A: 4-Morpholineacetyl chloride hydrochloride (1.2 equiv)[3][1][2]

-

Base:

-Diisopropylethylamine (DIPEA) (3.0 equiv)[3][1][2] -

Solvent: Dichloromethane (DCM) (Anhydrous)[1][2]

-

Note: For highly polar amines, use DMF to improve microwave absorption.[2]

-

Step-by-Step Protocol

-

Preparation:

-

Reagent Addition:

-

Microwave Irradiation:

Table 1: Microwave Parameters

| Parameter | Setting | Rationale |

|---|---|---|

| Temperature | 80 °C | Sufficient activation energy without degrading the morpholine ring.[1] |

| Time | 5:00 min | Rapid conversion; extended time increases risk of byproduct formation.[1][2] |

| Pressure Limit | 15 bar | Safety cutoff; DCM builds pressure rapidly at 80°C. |

| Power | Dynamic (Max 150W) | Allows the instrument to maintain temp without overshoot.[3][1][2] |

| Stirring | High | Essential for heterogeneous starting mixtures.[1][2] |

-

Work-up:

-

Quality Control:

Application 2: Synthesis of Morpholine-Fused Heterocycles

For advanced users, this reagent can be used to synthesize 4-(morpholin-4-ylmethyl)thiazoles via reaction with thioamides, a classic Hantzsch-type synthesis accelerated by microwave irradiation.[3][1]

-

Reagents: Thioamide derivative + 4-Morpholineacetyl chloride HCl.

-

Conditions: 120 °C for 10 min.

-

Mechanism: The acid chloride first acylates the sulfur/nitrogen, followed by cyclodehydration.[2]

Visualized Workflow & Mechanism

The following diagram illustrates the logical flow of the library synthesis and the critical neutralization step managed by the base.

Caption: Workflow for the microwave-assisted coupling of 4-Morpholineacetyl chloride HCl. Note the critical neutralization step (Red) required to solubilize the reagent.[3][2]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete neutralization of HCl salt. | Increase DIPEA to 3.5 equiv. Ensure reagent is finely powdered before addition.[1][2] |

| Pressure Error | HCl gas evolution.[1][2] | Do not scale up beyond 2 mmol in a 10 mL vial.[1][2] Ensure base is added before sealing.[1][2] |

| Precipitate in Product | DIPEA salts remaining.[1][2] | Ensure thorough water/brine washes.[1][2] DIPEA·HCl is water-soluble but can carry over if washes are too quick.[1][2] |

| Reagent Hydrolysis | Wet solvent.[1][2] | Acid chlorides are moisture sensitive.[1][2] Use anhydrous DCM and store the reagent in a desiccator.[2] |

References

-

Microwave-Assisted Synthesis of Amides: Kappe, C. O., & Dallinger, D. (2006).[3][1][2] Controlled Microwave Heating in Modern Organic Synthesis. Wiley-VCH.[1][2] (General MAOS principles for acid chlorides).

-

Morpholine in Medicinal Chemistry: Kumari, A., et al. (2020).[3][1][2] "Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors". Molecules, 25(16), 3653.[2] [3][1][2]

-

Acid Chloride Coupling Protocols: Valeur, E., & Bradley, M. (2009).[3][1][2] "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews, 38, 606-631.[3][1][2]

-

Reagent Properties: PubChem Compound Summary for CID 76727, 4-(2-Chloroethyl)morpholine hydrochloride.[1][2] (Note: Structural analog often used in similar pathways).[1][2] [3][1][2]

Sources

- 1. Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1) | C6H13Cl2NO | CID 77210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. MORPHOLINIUM CHLORIDE | 10024-89-2 [chemicalbook.com]

Troubleshooting & Optimization

Hydrolysis of 4-Morpholineacetyl chloride during reaction work-up

Executive Summary & Chemical Nature

4-Morpholineacetyl chloride (often supplied as the hydrochloride salt to enhance stability) is a "Janus-faced" reagent. It contains a highly electrophilic acyl chloride group and a nucleophilic tertiary amine (morpholine ring).

This dual nature creates a specific vulnerability: Self-Catalyzed Hydrolysis. Unlike standard acyl chlorides (e.g., acetyl chloride), the internal morpholine nitrogen can act as a base, accepting the proton released during water attack, thereby accelerating the hydrolysis rate. During work-up, this often leads to:

-

Loss of Yield: Rapid conversion back to 4-morpholineacetic acid.

-

Phase Separation Failure: Formation of zwitterionic species that act as surfactants or precipitate unexpectedly.

-

Contamination: Difficulty separating the hydrolyzed by-product from the desired amide/ester due to amphoteric solubility.

The Mechanism of Failure

To troubleshoot effectively, you must understand the invisible chemistry occurring in your separatory funnel.

Hydrolysis Pathway

When 4-Morpholineacetyl chloride contacts water (even atmospheric moisture), it undergoes nucleophilic acyl substitution.

-

Step 1: Water attacks the carbonyl carbon.[1]

-

Step 2 (Critical): The morpholine nitrogen (or external base) scavenges the HCl produced.

-

Outcome: Formation of 4-Morpholineacetic acid , which exists in different ionic states depending on pH.

Figure 1: The hydrolysis pathway. The basic nitrogen within the molecule accelerates the reaction, making strict anhydrous handling critical.

Troubleshooting Guide: Scenarios & Solutions

Scenario A: "I see a white precipitate forming during the aqueous wash."

Diagnosis: You are observing the Isoelectric Precipitation of the hydrolyzed byproduct.

-

Cause: The byproduct, 4-morpholineacetic acid, is zwitterionic. At its isoelectric point (pI ≈ 5–6), it has net neutral charge, minimum water solubility, and low organic solubility. It crashes out.

-

Solution: Shift the pH away from the pI.

-

To keep it in water (wash it away): Add NaOH to pH > 9 (forms the anionic carboxylate) or HCl to pH < 2 (forms the cationic ammonium).

-

Scenario B: "My yield is near zero, and I isolated a water-soluble solid."

Diagnosis: Premature hydrolysis before coupling.

-

Cause: The reagent hydrolyzed handling.[1] The "solid" is 4-morpholineacetic acid hydrochloride.[2][3]

-

Solution:

-

Use Schotten-Baumann conditions (biphasic system with inorganic base) only if the reaction is extremely fast.

-

Preferred: Switch to anhydrous conditions (DCM/DMF + Diisopropylethylamine) and do not expose to air until the reaction is complete.

-

Scenario C: "The emulsion won't clear during extraction."

Diagnosis: Amphiphilic surfactant effect.

-

Cause: The morpholine head group is polar/charged, while the linker is lipophilic. At neutral pH, the zwitterion acts as a surfactant.

-

Solution: Saturate the aqueous layer with NaCl (brine) and adjust pH to >10. This forces the molecule into a purely anionic form, breaking the emulsion.

Optimized Work-up Protocols

Data: Solubility Profile of the Byproduct

Understanding the byproduct (4-Morpholineacetic acid) allows you to wash it away.

| pH Condition | Dominant Species | Water Solubility | Organic Solubility (DCM/EtOAc) | Extraction Strategy |

| Acidic (pH < 2) | Cationic ( | High | Very Low | Best for washing away byproduct |

| Neutral (pH 5-7) | Zwitterion ( | Moderate | Low (Precipitates) | Avoid this pH range |

| Basic (pH > 9) | Anionic ( | High | Very Low | Good for washing, but may hydrolyze target ester |

Protocol: Quenching & Purification

Objective: Remove unreacted reagent and hydrolyzed acid without degrading the target amide/ester.

-

Quench: Cool reaction mixture to 0°C. Add saturated NaHCO₃ slowly.

-

Note: Evolution of CO₂ indicates quenching of residual HCl and acid chloride.

-

-

Phase Separation: Extract with Dichloromethane (DCM) or Ethyl Acetate.

-

The "Acidic Wash" (Crucial Step):

-

The "Basic Wash":

-

Drying: Dry over MgSO₄, filter, and concentrate.

Figure 2: Decision tree for removing hydrolyzed morpholine impurities based on target product chemistry.

Frequently Asked Questions (FAQ)

Q: Can I store 4-Morpholineacetyl chloride in the fridge? A: Only if it is the hydrochloride salt and sealed under argon/nitrogen. The free base is unstable and will degrade even at 4°C due to moisture ingress and self-reaction. If you generated the free base in situ, use it immediately.

Q: I need to synthesize the reagent myself. How do I handle the work-up? A: Do not perform an aqueous work-up on the chloride itself.

-

React 4-morpholineacetic acid with Thionyl Chloride (

). -

Remove excess

by vacuum distillation. -

Precipitate the product as the hydrochloride salt by adding anhydrous ether/dioxane. Filter under inert atmosphere.

Q: Why is my LC-MS showing a mass of M+18? A: That is the hydrolyzed acid (Parent + H₂O - Cl + OH). It confirms the chloride has hydrolyzed. If you see M+14 (Methyl ester) or M+46 (Ethyl ester), you used methanol or ethanol during the quench/work-up, which reacted with the chloride.

References

-

ChemicalBook. (2025). Morpholin-4-yl-acetic acid Properties and Stability.[9][10] Retrieved from

-

National Institutes of Health (PubChem). (2025). 4-Morpholineacetic acid hydrochloride - Compound Summary.[2][3] Retrieved from

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Ed). Longman Scientific & Technical. (General reference for Acid Chloride handling and Schotten-Baumann conditions).

- Carpino, L. A., et al. (1990). Acid Chlorides of Amino Acids: Synthesis and Utility.Journal of the American Chemical Society. (Foundational text on amino acid chloride stability).

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. 2-Morpholin-4-ium-4-ylacetic acid chloride | C6H12ClNO3 | CID 44661721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. MORPHOLIN-4-YL-ACETIC ACID | 89531-58-8 [chemicalbook.com]

- 4. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

- 8. CN104777114A - Method for measuring chloride ions in amino acid-N-formic anhydride - Google Patents [patents.google.com]

- 9. MORPHOLIN-4-YL-ACETIC ACID | 3235-69-6 [chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

Technical Guide: Byproduct Formation & Identification in Morpholine Acylation

To: Research & Development Division, Medicinal Chemistry Groups From: Senior Application Scientist, Technical Support Center Subject: Troubleshooting Guide for Morpholine Amide Synthesis (Acylation)

Executive Summary

Morpholine amides are critical solubility handles in drug discovery. While the acylation of morpholine (a secondary amine) is generally robust, specific failure modes—particularly N-acylurea rearrangement during carbodiimide coupling and hydrolytic competition in Schotten-Baumann protocols—can significantly degrade yield and purity.

This guide moves beyond basic textbook definitions to address the causality of these failures. It provides self-validating protocols and diagnostic logic to distinguish between genuine side reactions and analytical artifacts.

Part 1: Diagnostic Dashboard

Before altering experimental parameters, cross-reference your observations with this byproduct fingerprint table.

Table 1: Common Byproducts & Mass Spectral Signatures

| Observation (LCMS/NMR) | Probable Identity | Root Cause | Mechanistic Insight |

| M+18 peak (relative to Product) | Hydrolyzed Acylating Agent (Carboxylic Acid) | Water contamination; pH > 10 in Schotten-Baumann. | Acyl chloride hydrolyzes faster than it aminates at high pH. |

| M+0 (Isomer) | N-Acylurea | 1,3-Rearrangement of O-acylisourea (Carbodiimide coupling). | Lack of nucleophilic additive (HOBt/HOAt) or slow amine addition. |

| Insoluble White Precipitate | Dialkylurea (DCU/DIU) | Byproduct of DCC/DIC coupling. | Urea is the thermodynamic sink of the carbodiimide oxygen transfer. |

| M+Product+Acid | Amide-Acid Salt | Incomplete workup. | Morpholine amide acting as a weak base (rare) or trapping free acid in lattice. |

| M+Product-14 | N-Acyl Piperazine | Impurity in Morpholine . | Commercial morpholine often contains trace piperazine (NH instead of O). |

Part 2: Troubleshooting Scenarios (Q&A)

Scenario A: The "Phantom" Isomer (Carbodiimide Coupling)

User Report: "I am using EDC/DCC to couple an acid to morpholine. I see a peak with the exact mass of my product, but it elutes at a different retention time and has a different NMR spectrum. Is this a rotamer?"

Technical Diagnosis: While amide rotamers are common, this is likely the N-acylurea byproduct.[1]

-

The Mechanism: In carbodiimide coupling, the carboxylic acid reacts with the carbodiimide to form an unstable O-acylisourea.[1] If the amine (morpholine) is slow to attack (due to sterics) or if no additive is present, this intermediate undergoes an intramolecular 1,3-acyl transfer to form the stable, unreactive N-acylurea.

-

Why it happens: Morpholine is a secondary amine with moderate steric bulk. If the activation time is too long before amine addition, rearrangement dominates.

Corrective Action:

-

Add HOBt or HOAt: These additives intercept the O-acylisourea to form an "active ester" (OBt ester). This ester is reactive toward amines but cannot rearrange to N-acylurea.

-

Switch Reagents: Use HATU or T3P for difficult couplings, as they do not proceed via the O-acylisourea mechanism.

Visualizing the Failure Mode:

Figure 1: The competition between productive amidation and the N-acylurea "dead end" rearrangement.

Scenario B: The Hydrolysis Trap (Schotten-Baumann Conditions)

User Report: "I'm using an acid chloride with morpholine in a biphasic system (DCM/Water/NaOH). My yield is 40%, and I see mostly the carboxylic acid starting material."

Technical Diagnosis: You are witnessing competitive hydrolysis .

-

The Science: In Schotten-Baumann conditions, the base (NaOH) is necessary to neutralize the HCl generated.[2] However, if the pH is too high (>10), the hydroxide ion (

) becomes a competitive nucleophile, attacking the acid chloride to revert it to the carboxylic acid. -

Morpholine Specifics: As a secondary amine, morpholine is more nucleophilic than water but less nucleophilic than hydroxide. If the reaction is not vigorously stirred, the acid chloride stays in the organic phase while morpholine (if protonated) stays in the aqueous phase, preventing reaction.

Corrective Action (The "Self-Validating" Protocol):

-

Control pH: Maintain pH between 8.0 and 9.0. Do not dump base; add dropwise.

-

Phase Transfer: Add a phase transfer catalyst (e.g., TBAB) to shuttle the morpholine to the organic phase.

-

Temperature: Cool to 0°C. Hydrolysis has a higher activation energy than amidation; cooling suppresses the side reaction.

Scenario C: Ring Opening Fears

User Report: "I see a mass of M+18. Did I open the morpholine ring?"

Technical Diagnosis: Highly Unlikely.

-

Stability: The morpholine ring is an ether/amine heterocycle. It is chemically stable to standard acylation conditions (basic/neutral).

-

The Exception: Ring opening (cleavage of the C-O bond) typically requires strong Lewis acids (e.g.,

) or harsh acidic conditions at high temperatures (e.g., refluxing HI). -

True Identity: The M+18 peak is almost certainly the hydrolyzed acylating agent (Carboxylic Acid) or a water adduct in the mass spectrometer source, not a ring-opened morpholine.

Part 3: Validated Experimental Protocols

Protocol A: High-Fidelity Schotten-Baumann Acylation

Best for: Acid Chlorides, Scale-up, Cost-efficiency.

-

Preparation: Dissolve Morpholine (1.1 equiv) in DCM (5 vol).

-

Base Layer: Prepare a 10%

solution (2.0 equiv). Note: Carbonate is milder than Hydroxide, reducing hydrolysis risk. -

Mixing: Combine phases and cool to 0°C. Vigorous stirring (>800 RPM) is mandatory to maximize interfacial surface area.

-

Addition: Add Acid Chloride (1.0 equiv) dropwise over 30 mins.

-

Checkpoint: Monitor pH.[3] If it drops below 8, add more base.

-

-

Workup: Separate layers. Wash organic layer with 1M HCl (removes unreacted morpholine) then Brine.

Protocol B: HATU-Mediated Coupling

Best for: Precious intermediates, preventing N-acylurea.

-

Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DMF. Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir 5 mins.

-

Why: Pre-activation ensures the active ester is formed before the amine sees the acid, reducing racemization (if chiral).

-

-

Coupling: Add Morpholine (1.2 equiv). Stir at RT for 1-2 hours.

-

Validation: LCMS should show conversion to Product (M+H).

-

Note: HATU byproducts (tetramethylurea) are water-soluble and removed during aqueous workup.

-

Part 4: Troubleshooting Logic Tree

Use this flow to diagnose low yields or impurities.

Figure 2: Step-by-step diagnostic logic for morpholine acylation failures.

References

-

Schotten, C. (1884).[4] "Ueber die Oxydation des Piperidins". Berichte der deutschen chemischen Gesellschaft.

-

Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling". Tetrahedron, 61(46), 10827-10852.

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews, 38(2), 606-631.

-

Rebek, J., & Feitler, D. (1973).[1] "Mechanism of the carbodiimide reaction. II. Peptide synthesis on the solid phase". Journal of the American Chemical Society.[1]

-

BenchChem. (2024). "Optimizing reaction conditions for the synthesis of morpholine derivatives".

Sources

Technical Support Center: Solvent Effects on 4-Morpholineacetyl Chloride Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical role of solvents in modulating the reaction rates of 4-Morpholineacetyl chloride. The following content is structured to address common challenges and provide both theoretical understanding and practical, actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction with 4-Morpholineacetyl chloride is proceeding much slower than anticipated. What is the most likely cause related to my choice of solvent?

Answer:

The most probable cause of a slow reaction rate is the use of a non-polar, aprotic solvent. 4-Morpholineacetyl chloride, like other acyl chlorides, reacts with nucleophiles through a nucleophilic acyl substitution mechanism.[1][2] This process involves the formation of a charged, tetrahedral intermediate, which is the rate-limiting step.[2][3] Non-polar solvents are incapable of stabilizing this charged intermediate, leading to a high activation energy and consequently, a slow reaction rate.

Causality Explained: The Role of the Transition State

The reaction proceeds via an initial nucleophilic attack on the electrophilic carbonyl carbon, forming a transient tetrahedral intermediate with a negative charge on the oxygen atom.[4] The stability of this intermediate is paramount to the overall reaction speed. Polar solvents can stabilize this charged species through dipole-dipole interactions or hydrogen bonding, thus lowering the activation energy of the rate-determining step.[5] In contrast, non-polar solvents offer no such stabilization, making the formation of the intermediate energetically unfavorable.

Caption: Solvent influence on the reaction rate via transition state stabilization.

Question 2: What is the mechanistic nature of 4-Morpholineacetyl chloride solvolysis, and how does solvent polarity dictate the pathway?

Answer:

The solvolysis of 4-Morpholineacetyl chloride (where the solvent acts as the nucleophile) can proceed through a spectrum of mechanisms, primarily a dissociative SN2-like pathway or a full SN1 ionization pathway.[6] The specific path taken is highly dependent on the solvent's properties, particularly its ionizing power and nucleophilicity.

-

In highly polar, protic solvents (e.g., water, ethanol, methanol): These solvents possess high dielectric constants and can form hydrogen bonds.[7][8] This environment strongly solvates and stabilizes the formation of a carbocation-like intermediate and the departing chloride ion, favoring an SN1-like mechanism .[5][9] The rate in this case is primarily dependent on the solvent's ability to support ionization.[7]

-

In polar, aprotic solvents (e.g., acetone, acetonitrile, DMSO): These solvents have significant dipole moments but lack acidic protons.[10] They can stabilize the transition state but are less effective at solvating the leaving group compared to protic solvents.[11] In these media, the reaction tends to follow a concerted, dissociative SN2 pathway , where bond-breaking is more advanced than bond-making in the transition state.[6][12]

-

In non-polar solvents (e.g., hexane, benzene): The reaction is generally very slow as these solvents cannot support the charge separation required for either mechanism.

Studies utilizing the extended Grunwald-Winstein equation for 4-morpholinecarbonyl chloride have shown sensitivities to both solvent nucleophilicity and ionizing power, confirming a mechanism that is either a dissociative SN2 or SN1.[6]

Caption: Decision workflow for predicting the reaction pathway based on solvent choice.

Question 3: I am observing inconsistent reaction rates. How can I reliably measure the kinetic solvent effect for my reaction?

Answer: